Cas no 1806916-56-2 (Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate)

Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate
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- インチ: 1S/C9H5BrF2N2O2/c1-16-9(15)4-3-14-5(2-13)7(10)6(4)8(11)12/h3,8H,1H3
- InChIKey: ZAJRPVAPTGYQCS-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)N=CC(C(=O)OC)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- XLogP3: 2.1
- トポロジー分子極性表面積: 63
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029061951-1g |
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate |
1806916-56-2 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029061951-250mg |
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate |
1806916-56-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029061951-500mg |
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate |
1806916-56-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 |
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806916-56-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806916-56-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug discovery and molecular chemistry. The presence of multiple functional groups, including a bromo substituent, a cyano group, and a difluoromethyl moiety, makes it an exceptionally versatile building block for synthetic chemists.
The 3-bromo and 4-(difluoromethyl) substituents are particularly noteworthy, as they offer distinct reactivity profiles that can be exploited in various synthetic pathways. The bromo group, for instance, serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. On the other hand, the difluoromethyl group is known for its metabolic stability and lipophilicity-enhancing properties, making it a desirable feature in drug molecules designed to improve pharmacokinetic profiles.
The 2-cyano group introduces a polarizability that can influence the electronic properties of the molecule, making it useful in designing ligands for metal-based therapies or in creating bioactive compounds that require specific interactions with biological targets. Additionally, the carboxylate ester at the 5-position provides a site for further derivatization, allowing chemists to introduce additional functionalities or modify solubility and bioavailability.
In recent years, there has been a surge in research focusing on the development of small molecule inhibitors targeting various diseases. Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate has emerged as a key intermediate in several high-profile projects aimed at combating cancer and infectious diseases. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in oncology research. The compound's ability to serve as a precursor for molecules that disrupt aberrant signaling pathways has made it a focal point for medicinal chemists seeking to develop next-generation therapeutics.
The incorporation of fluorine atoms into drug candidates has become increasingly prevalent due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The 4-(difluoromethyl) group in this compound contributes to its lipophilicity and metabolic stability, which are critical factors in drug design. Recent advancements in computational chemistry have further highlighted the importance of fluorinated compounds in drug development, with studies showing that these modifications can enhance binding affinity and reduce off-target effects.
The pharmaceutical industry has also shown interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are well-represented in approved drugs across various therapeutic categories, including antivirals, antihypertensives, and anti-inflammatory agents. Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate leverages these advantages by providing a scaffold that can be easily modified to target specific biological pathways.
In conclusion, Methyl 3-bromo-2-cyano-4-(difluoromethyl)pyridine-5-carboxylate represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes and reactivity profile make it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts.
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